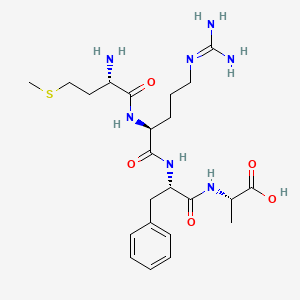

H-Met-arg-phe-ala-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“H-Met-arg-phe-ala-OH”, also known as MRFA, is a tetrapeptide with the molecular formula C23H37N7O5S . It is used as a calibration standard in mass spectrometry (ESI) . MRFA has been shown to be a competitive inhibitor of an enkephalin-generating endopeptidase isolated from rat brain .

Synthesis Analysis

MRFA is synthesized for research and development use . It is used as a marker in an unambiguous method for sequencing tetrapeptides using FAB, MI, and collisional activation spectra in combination .Molecular Structure Analysis

The IUPAC name for MRFA is (2S)-2-[[ (2S)-2-[[ (2S)-2-[[ (2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid . The molecular weight is 523.7 g/mol .Chemical Reactions Analysis

MRFA is a substrate for dipeptidyl peptidase III from human erythrocytes and for snapalysin . It has been shown to be a competitive inhibitor of an enkephalin-generating endopeptidase isolated from rat brain .Physical And Chemical Properties Analysis

MRFA has a molecular weight of 523.7 g/mol and a computed XLogP3 of -3.8 . The molecular formula is C23H37N7O5S .科学研究应用

肽合成和构效关系:

- 一项关于环状和环状支化缓激肽部分序列合成的研究,包括同型环状脑啡肽(6-11)-六肽,探索了豚鼠回肠的双重激动和拮抗作用,显示了肽相互作用的复杂性 (Neubert 等,1985).

- 另一项研究集中在抑制脑啡肽降解的人类肽阿啡肽的构效关系上,揭示了 Phe(3) 残基对于抑制特定外肽酶至关重要 (Rosa 等,2012).

生化和药理学应用:

- 对调节吗啡作用的脑神经肽的研究发现,具有序列 Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe- NH2 和 Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 的肽会影响疼痛感知 (Yang 等,1985).

- 在对 Ec DOS 蛋白传感器结构域的研究中,研究了 Arg-97 和 Phe-113 在调节血红素远端配体结合中的作用,突出了蛋白质-配体相互作用的复杂性 (El-Mashtoly 等,2008).

分子相互作用和复合物形成:

- 顺铂与含蛋氨酸和组氨酸的肽的相互作用揭示了肽-金属相互作用的复杂动力学,这对于理解药物机制至关重要 (Hahn 等,2001).

- 一项关于氨基酸(包括苯丙氨酸)与二氧化硅表面相互作用的亲和力标度的研究,深入了解了氨基酸的吸附过程,这与材料科学和表面化学有关 (Rimola 等,2009).

作用机制

Target of Action

H-Met-arg-phe-ala-OH, also known as MRFA, primarily targets protein translation machinery in mammalian cells . It is also a substrate for dipeptidyl peptidase III from human erythrocytes and for snapalysin .

Mode of Action

MRFA binds to the active site of the protein translation machinery, thereby inhibiting the production of proteins vital for cell division . As a competitive inhibitor, it prevents an enkephalin-generating endopeptidase isolated from rat brain .

Biochemical Pathways

The inhibition of protein synthesis by MRFA affects the cellular pathways involved in cell division. By blocking the production of vital proteins, it can halt the process of cell division . Additionally, as a substrate for dipeptidyl peptidase III and snapalysin, it may influence the pathways these enzymes are involved in .

Result of Action

The primary result of MRFA’s action is the inhibition of protein synthesis in mammalian cells, which can lead to a halt in cell division . This could potentially have significant effects at the molecular and cellular levels, depending on the specific proteins being inhibited.

安全和危害

未来方向

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37N7O5S/c1-14(22(34)35)28-21(33)18(13-15-7-4-3-5-8-15)30-20(32)17(9-6-11-27-23(25)26)29-19(31)16(24)10-12-36-2/h3-5,7-8,14,16-18H,6,9-13,24H2,1-2H3,(H,28,33)(H,29,31)(H,30,32)(H,34,35)(H4,25,26,27)/t14-,16-,17-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTASUKCZNGRDU-DKIMLUQUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37N7O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2405161.png)

![1'-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2405166.png)

![N-(2-chlorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2405183.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2405184.png)